
Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride is a useful research compound. Its molecular formula is C10H17Cl2N3O2 and its molecular weight is 282.17. The purity is usually 95%.
BenchChem offers high-quality Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
1. Pharmaceutical Applications in Cognitive Disorders
A derivative of Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate; dihydrochloride, specifically PF-04447943, has been investigated as a novel PDE9A inhibitor for cognitive disorders. Utilizing structure-based drug design, this compound has shown promise in elevating central cGMP levels in the brain, exhibiting procognitive activity in rodent models, and stabilizing synapses in an amyloid precursor protein transgenic mouse model. Recent clinical trials have confirmed its tolerability in humans and its effectiveness in elevating cGMP in cerebral spinal fluid, making it a potential pharmacological tool for diseases associated with impaired cGMP signaling or cognition (Verhoest et al., 2012).
2. Synthesis of Highly Functionalized Isoxazoles
Research has explored the use of methyl 4-(diethoxymethyl)-3-(pyridin-3-yl)isoxazole-5-carboxylate, a related compound, as a scaffold for synthesizing other highly functionalized 3-pyridin-3-ylisoxazoles-5-carboxylic acid derivatives and isoxazole-annulated heterocycles. This approach highlights the compound's utility in the field of organic chemistry for creating diverse heterocyclic systems (Ruano, Fajardo, & Martín, 2005).
3. Relay Catalysis in Organic Synthesis
The compound has been used in relay catalysis, specifically in the synthesis of methyl 4-aminopyrrole-2-carboxylates. The study demonstrated a one-pot mode synthesis involving FeCl2/Et3N binary catalytic system, leading to the formation of 1-(5-methoxycarbonyl-1H-pyrrol-3-yl)pyridinium salts and their subsequent hydrazinolysis. This approach allows for introducing a substituent at the pyrrole nitrogen, showing the compound's versatility in organic synthesis (Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
4. Antimicrobial Activity
A series of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives, related to the compound , have shown interesting antibacterial activity. This indicates the potential of these structures as starting points for developing new powerful antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).
5. Catalytic Applications in Heterocyclic Compound Synthesis
The compound has been utilized in the synthesis of other heterocyclic compounds, such as pyrrolo[2,3-d]pyrimidines and pyrido[2,3-d]pyrimidines, via reactions with glycine esters. This demonstrates its utility in catalyzing the formation of complex molecular structures, crucial in the field of medicinal chemistry (Zinchenko, Muzychka, Biletskiy, & Smolii, 2018).
Eigenschaften
IUPAC Name |
methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2.2ClH/c1-13-6-12-5-9(13)7-3-11-4-8(7)10(14)15-2;;/h5-8,11H,3-4H2,1-2H3;2*1H/t7-,8-;;/m1../s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFHMLBWGEYAKIC-RHJRFJOKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=NC=C1C2CNCC2C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2CNC[C@H]2C(=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl (3S,4S)-4-(3-methylimidazol-4-yl)pyrrolidine-3-carboxylate;dihydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


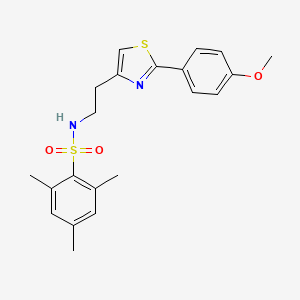
![8-(Chloromethyl)imidazo[1,5-a]pyridine](/img/structure/B2423886.png)
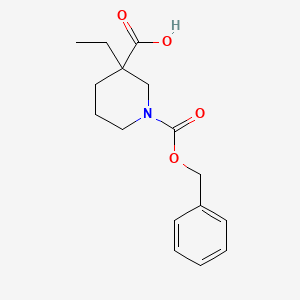


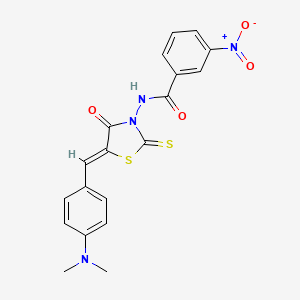
![N-[Cyano-(2-fluorophenyl)methyl]-2-methyl-3-pyridin-2-ylbenzamide](/img/structure/B2423896.png)
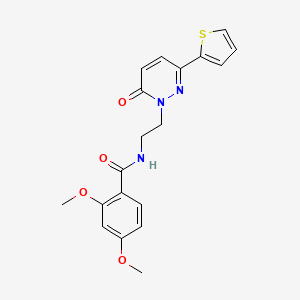
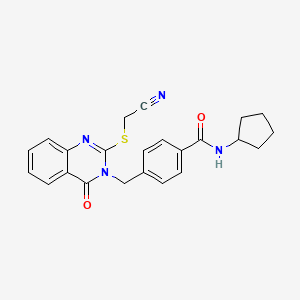
![2-[1-(Cyclopentylmethyl)piperidin-4-yl]oxy-5-methylpyrimidine](/img/structure/B2423901.png)
![2-(benzo[d]isoxazol-3-yl)-N-((4-methyl-2-(o-tolyl)thiazol-5-yl)methyl)acetamide](/img/structure/B2423905.png)

![N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2423907.png)